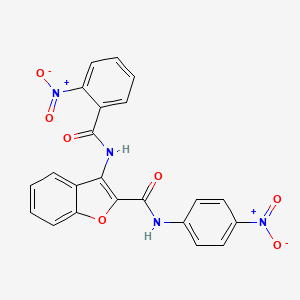

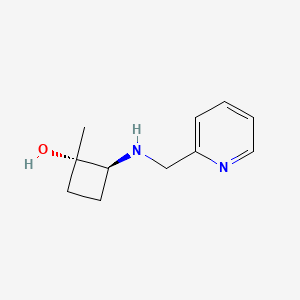

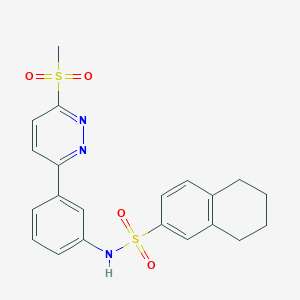

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol, also known as MPA-CB1, is a novel small molecule that has been studied for its potential applications in scientific research. It is a cyclobutane derivative that was synthesized in a two-step process involving the reaction of 1-methyl-2-pyridin-2-ylmethylamine and cyclobutan-1-ol. MPA-CB1 has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Photocycloaddition Reactions

One area of application involves the use of similar compounds in photocycloaddition reactions. For instance, a study by Hu et al. (2015) discusses a Zn(II) coordination polymer that undergoes a photodimerization reaction upon exposure to UV light. This process results in the formation of a 2D coordination polymer with intriguing in situ thermal isomerization properties. Such reactions are essential for synthesizing multifunctional Metal-Organic Frameworks (MOFs) with applications in luminescence sensing and dye adsorption (Hu et al., 2015).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

The compound's framework has been utilized in the synthesis of cyclic γ-aminobutyric acid (GABA) analogues. Petz et al. (2019) report on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, employing intermolecular [2+2]-photocycloaddition as a key step. Such compounds have potential applications in medicinal chemistry due to their structural relation to GABA (Petz et al., 2019).

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerizations of ene-ynamides, leading to compounds with cyclobutanone or methanopyrrolidine subunits, have been studied by Couty et al. (2009). This process highlights the synthetic versatility of cyclobutane-containing compounds in creating complex structures under mild conditions (Couty et al., 2009).

Investigation of Schiff Base Ligands

In another study, Keypour et al. (2015) explore the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. The research examines how arm length and molecular interactions influence the complexation process, which is critical for understanding the coordination chemistry of copper and its potential applications in catalysis and material science (Keypour et al., 2015).

Synthesis of Functionalized Ligands and Complexes

Additionally, the synthesis of unsymmetrical N-functionalized triazacyclononane ligand and its Cu(II) complex is discussed by Roger et al. (2014). This work showcases the preparation and characterization of complexes with potential applications in catalysis and molecular recognition (Roger et al., 2014).

properties

IUPAC Name |

(1S,2S)-1-methyl-2-(pyridin-2-ylmethylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(14)6-5-10(11)13-8-9-4-2-3-7-12-9/h2-4,7,10,13-14H,5-6,8H2,1H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWHMZCQUZFQCK-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1NCC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]1NCC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)

![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)